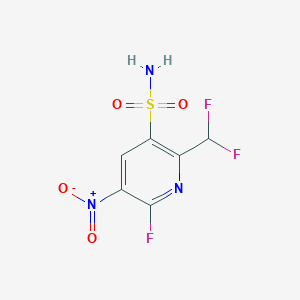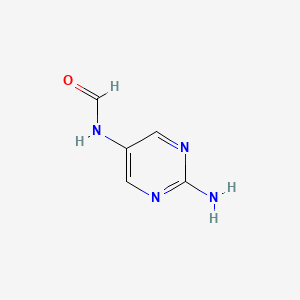![molecular formula C6H6N2S B11775030 5-Methyl-1H-thieno[3,2-C]pyrazole](/img/structure/B11775030.png)
5-Methyl-1H-thieno[3,2-C]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1H-thieno[3,2-C]pyrazole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1H-thieno[3,2-C]pyrazole typically involves the reaction of appropriate thiophene and pyrazole precursors. One common method is the Gewald reaction, which involves the condensation of a thiophene derivative with a hydrazine derivative under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1H-thieno[3,2-C]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted thieno[3,2-C]pyrazole derivatives .
Applications De Recherche Scientifique
5-Methyl-1H-thieno[3,2-C]pyrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 5-Methyl-1H-thieno[3,2-C]pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial cell wall synthesis, resulting in antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-methyl-1-phenyl-1H-thieno[3,2-C]pyrazole-6-carbohydrazide
- 1-Methyl-3-phenyl-1H-thieno[2,3-C]pyrazole-5-carboxylic acid
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
5-Methyl-1H-thieno[3,2-C]pyrazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H6N2S |
|---|---|
Poids moléculaire |
138.19 g/mol |
Nom IUPAC |
5-methyl-1H-thieno[3,2-c]pyrazole |
InChI |
InChI=1S/C6H6N2S/c1-4-2-5-6(9-4)3-7-8-5/h2-3H,1H3,(H,7,8) |
Clé InChI |
UTSTUZQTMDQHPY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(S1)C=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



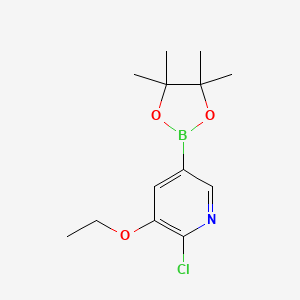
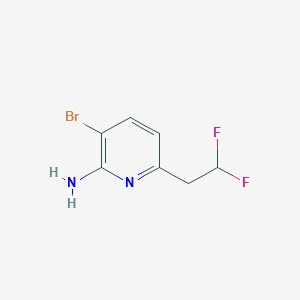
![benzyl N-[2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]ethyl]carbamate](/img/structure/B11774964.png)
![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B11774975.png)
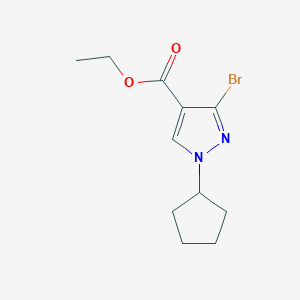

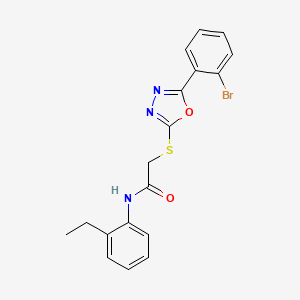
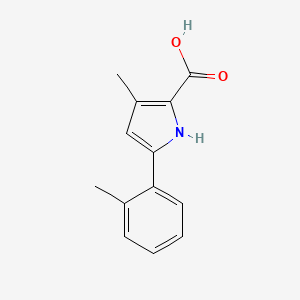


![(1R,3S,4S)-2-tert-Butyl 3-ethyl 2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B11775037.png)
